AAMU

説明

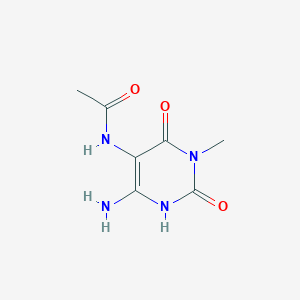

5-Acetylamino-6-amino-3-methyluracil is an aromatic amide.

特性

IUPAC Name |

N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c1-3(12)9-4-5(8)10-7(14)11(2)6(4)13/h8H2,1-2H3,(H,9,12)(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQOTWQIYYNXAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(NC(=O)N(C1=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173669 | |

| Record name | 5-Acetylamino-6-amino-3-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Acetylamino-6-amino-3-methyluracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004400 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19893-78-8 | |

| Record name | 5-Acetylamino-6-amino-3-methyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19893-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetylamino-6-amino-3-methyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019893788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetylamino-6-amino-3-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ACETYLAMINO-6-AMINO-3-METHYLURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1KU8R8Z0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Acetylamino-6-amino-3-methyluracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004400 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In-Depth Analysis of Materials Science Research at Alabama A&M University

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Alabama A&M University (AAMU) has established a robust materials science research program centered within its Department of Physics, Chemistry, and Mathematics. The university's research endeavors are bolstered by state-of-the-art facilities, including the Center for Irradiation of Materials (CIM) and the NSF Center for Nonlinear Optics and Materials. These centers provide a platform for cutting-edge research and have positioned this compound as a significant contributor to the field. This guide provides a technical overview of the core areas of materials science research at this compound, with a focus on experimental protocols, quantitative data, and the underlying scientific workflows.

Core Research Areas

The materials science program at Alabama A&M University is multifaceted, with a strong emphasis on the following areas:

-

Crystal Growth and Characterization: this compound is actively involved in the growth of single crystals of various materials, including piezoelectric and nonlinear optical materials. The research focuses on understanding the fundamental principles of crystal growth and correlating them with the material's properties.

-

Nanomaterials and Composites: The university has a dedicated research focus on the synthesis and characterization of nanomaterials and nanocomposites. This includes the development of novel materials with enhanced properties for applications in sensors, energy harvesting, and biomedical devices.

-

Optical and Electronic Materials: Research in this area is centered on the development of advanced optical and electronic materials. This includes the study of their linear and nonlinear optical properties, as well as their potential applications in various optoelectronic devices.

-

Irradiation Effects on Materials: Leveraging the capabilities of the Center for Irradiation of Materials, researchers at this compound investigate the effects of radiation on a wide range of materials. This research is crucial for developing radiation-hardened materials for space and nuclear applications.

-

Sensors and Actuators: A significant portion of the research is dedicated to the development of novel sensors and actuators. This includes the design, fabrication, and characterization of devices for a variety of applications, from environmental monitoring to biomedical diagnostics.

Key Faculty and Their Research Focus

The materials science research at this compound is driven by a team of experienced faculty members. The research interests of some of the key faculty are summarized below:

| Faculty Member | Research Focus |

| Dr. M. D. Aggarwal | Bulk crystal growth, piezoelectric materials, scintillator materials, triboluminescent materials, and microgravity research. |

| Dr. A. K. Batra | Nanostructured materials, chemical sensors, crystal growth, thin/thick films, nanocomposites, and piezoelectric devices. |

| Dr. Padmaja Guggilla | Composite materials, energy harvesting, and cold jet plasma. |

Experimental Protocols

To provide a deeper understanding of the research conducted at this compound, this section details the experimental protocols for two key research areas: the Czochralski growth of lead magnesium niobate-lead titanate (PMN-PT) single crystals and the fabrication of polyvinylidene fluoride (B91410)/praseodymium oxide (PVDF/Pr2O3) nanocomposite films.

Czochralski Growth of PMN-PT Single Crystals

The Czochralski method is a widely used technique for growing large, high-quality single crystals. The following protocol is a generalized representation of the process used at this compound for the growth of PMN-PT single crystals.

1. Material Preparation:

- High-purity (99.99%) PbO, MgO, Nb2O5, and TiO2 powders are weighed in the desired stoichiometric ratio.

- The powders are thoroughly mixed using a ball mill to ensure homogeneity.

- The mixed powder is calcined at a high temperature (typically 800-900°C) to form the perovskite phase.

2. Crystal Growth:

- The calcined powder is loaded into a platinum crucible.

- The crucible is placed in a Czochralski furnace and heated to a temperature above the melting point of PMN-PT (around 1320°C).

- A seed crystal of PMN-PT is dipped into the molten material.

- The seed crystal is slowly pulled upwards while being rotated. The pulling rate (e.g., 1-3 mm/h) and rotation rate (e.g., 10-20 rpm) are critical parameters that control the crystal quality.

- The temperature of the melt is carefully controlled throughout the growth process to maintain a stable crystal-melt interface.

3. Crystal Annealing:

- After the growth is complete, the crystal is slowly cooled to room temperature over a period of several hours to reduce thermal stress and prevent cracking.

Fabrication of PVDF/Pr2O3 Nanocomposite Films

This protocol outlines the solution casting method used to fabricate flexible nanocomposite films for potential applications in biomedical sensing and energy harvesting.

1. Synthesis of Pr2O3 Nanoparticles:

- Praseodymium oxide nanoparticles are synthesized using a hydrothermal method. This involves the reaction of a praseodymium salt precursor in an aqueous solution under high temperature and pressure.

2. Film Fabrication:

- Polyvinylidene fluoride (PVDF) is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF), to form a solution.

- The synthesized Pr2O3 nanoparticles are dispersed in the PVDF solution using ultrasonication to ensure a uniform distribution.

- The resulting solution is cast onto a glass substrate and dried in an oven to remove the solvent.

- The dried film is then peeled off from the substrate to obtain a freestanding nanocomposite film.

Quantitative Data Summary

The following tables summarize some of the key quantitative data reported in the research conducted at Alabama A&M University.

Table 1: Properties of PMN-PT Single Crystals

| Property | Value |

| Piezoelectric Coefficient (d33) | > 2000 pC/N |

| Electromechanical Coupling Factor (k33) | > 0.9 |

| Curie Temperature (Tc) | 130-150 °C |

Table 2: Characteristics of PVDF/Pr2O3 Nanocomposite Films

| Property | Value |

| β-phase fraction | Increased with nanoparticle concentration |

| Dielectric Constant | Enhanced compared to pure PVDF |

| Photoluminescence | Increased with nanoparticle addition |

Experimental and Characterization Workflows

To visualize the logical flow of the research processes, the following diagrams have been created using the DOT language.

General Materials Science Research Workflow

This diagram illustrates the typical workflow for materials science research, from initial synthesis to final characterization and analysis.

Caption: A generalized workflow for materials science research.

Czochralski Crystal Growth Workflow

This diagram provides a more detailed workflow for the Czochralski crystal growth process.

Caption: Workflow for the Czochralski crystal growth method.

This technical guide provides a comprehensive overview of the materials science research focus at Alabama A&M University. The detailed experimental protocols, quantitative data, and workflow diagrams offer valuable insights for researchers, scientists, and professionals in the field of drug development who may be interested in collaborating with or utilizing the expertise and facilities available at this compound. The university's commitment to advancing materials science research is evident in its dedicated faculty, state-of-the-art infrastructure, and the impactful research it produces.

In-Depth Technical Guide to Graduate Studies in Food Science and Nutrition at Alabama A&M University

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the graduate studies in Food Science and Nutrition at Alabama A&M University (AAMU). The curriculum is designed to equip students with a fundamental understanding of the biological, chemical, and physical sciences as they apply to food processing, preservation, quality evaluation, and nutrition. The program's research is focused on several key areas, including the health-promoting properties of phytochemicals, the microbial safety of food, and the biotechnology of lipid metabolism.

Core Curriculum and Program Structure

The Department of Food and Animal Sciences at this compound offers both Master of Science (M.S.) and Doctor of Philosophy (Ph.D.) degrees in Food Science. The programs provide a strong foundation in the core principles of food science while also allowing for specialization in areas that align with cutting-edge research.

The M.S. program offers several concentrations, allowing students to tailor their studies to their specific interests. These concentrations include:

-

Molecular/Nutritional Biochemistry/Toxicology

-

Food Chemistry/Biochemistry

-

Product Development

-

Food Safety and Processing

-

Molecular Food Biotechnology

-

Animal Health

The Ph.D. program builds upon the M.S. curriculum, preparing students for careers in academia, industry, and government research.[1][2] Both programs emphasize hands-on research experience, with students working closely with faculty mentors in state-of-the-art laboratories.[2][3]

A detailed breakdown of the core course requirements for the M.S. in Food Science is provided below.

| Course Number | Course Title | Credit Hours |

| FAS 697 | Seminar | 1 |

| NRE 529 | Statistical Methods | 3 |

| NRE 530 | Research Methods | 1 |

| FAS 540 | Advanced Food Science | 3 |

| Total Core Credits | 8 |

Note: This table represents the core requirements. Students will take additional major and elective courses based on their chosen concentration and research focus.

Key Research Areas and Experimental Protocols

The graduate program in Food Science at this compound is distinguished by its active and diverse research programs. The following sections detail some of the key research areas and provide an overview of the experimental protocols employed.

Nutritional Biochemistry and Chronic Disease Prevention

A significant focus of the research at this compound is the investigation of the role of phytochemicals and nutraceuticals in the prevention of chronic diseases such as cancer, diabetes, and cardiovascular disease.[4] This research, led by Dr. Martha Verghese, explores the bioactivity and bioavailability of compounds found in various plant-based foods.[4] The laboratory utilizes both in vitro and in vivo models to elucidate the mechanisms by which these compounds exert their protective effects, including their role as antioxidants and their ability to modulate cellular processes like apoptosis.[4]

Experimental Workflow for Assessing Phytochemical Bioactivity

Caption: Workflow for phytochemical bioactivity assessment.

Food Microbiology and Safety

The Food Microbiology Laboratory at this compound is dedicated to enhancing the safety of the food supply through research on the control of foodborne pathogens.[5] A primary focus of this research is the use of natural antimicrobials to inhibit the growth of bacteria such as Escherichia coli O157:H7, Salmonella enterica, and Listeria monocytogenes in various food systems, including unpasteurized juices and meat products.[5]

Experimental Protocol for Evaluating the Efficacy of Natural Antimicrobials

A typical experiment to evaluate the effectiveness of a natural antimicrobial, such as isoeugenol, involves the following steps:

-

Bacterial Culture Preparation: Strains of the target foodborne pathogens are cultured in appropriate broth media to achieve a specific cell concentration.

-

Inoculation: A known volume of the bacterial culture is inoculated into the food matrix (e.g., pineapple juice) to achieve a target initial population.

-

Treatment: The inoculated food matrix is treated with the natural antimicrobial at various concentrations. Control samples without the antimicrobial are also prepared.

-

Incubation: The treated and control samples are stored under conditions that mimic the typical storage of the food product (e.g., refrigeration).

-

Microbial Enumeration: At specific time intervals, samples are taken, and the surviving bacterial populations are enumerated using standard plate counting techniques on selective and non-selective agar (B569324) media.

-

Data Analysis: The reduction in the bacterial population over time is calculated and statistically analyzed to determine the efficacy of the antimicrobial treatment.

Food Biotechnology and Lipid Metabolism

The Food Biotechnology Laboratory, under the direction of Dr. Stylianos Fakas, investigates the molecular mechanisms that regulate lipid metabolism in the oleaginous yeast Yarrowia lipolytica.[6] This research is significant for the development of sustainable sources of microbial lipids for biofuels and other applications. The lab employs a combination of genetic, biochemical, and multi-omics approaches to understand how to enhance lipid production in this organism.[6] Key enzymes of interest include the ATP-citrate lyase complex and phosphatidate phosphatase, which play crucial roles in the synthesis of fatty acids and triacylglycerols.[6]

Signaling Pathway for Lipid Accumulation in Yarrowia lipolytica

Caption: Key steps in lipid biosynthesis in Y. lipolytica.

Quantitative Data Summary

The following tables summarize representative quantitative data from research conducted at this compound's Food Science program.

Table 1: Reduction of Foodborne Pathogens in Pineapple Juice by Isoeugenol

| Pathogen | Isoeugenol Concentration (ppm) | Log Reduction (CFU/mL) after 24h |

| E. coli O157:H7 | 500 | > 5.0 |

| S. enterica | 500 | > 5.0 |

| L. monocytogenes | 500 | > 5.0 |

Data adapted from studies on the antimicrobial effects of natural compounds.

Table 2: Lipid Production in Engineered Yarrowia lipolytica Strains

| Strain | Genetic Modification | Lipid Content (% of dry cell weight) |

| Wild Type | - | ~20% |

| Engineered Strain A | Overexpression of ACL | ~40% |

| Engineered Strain B | Overexpression of ACC | ~35% |

Data is illustrative of the potential for genetic engineering to enhance lipid yields.

Conclusion

The graduate programs in Food Science and Nutrition at Alabama A&M University offer a rigorous and research-intensive curriculum. The faculty are engaged in cutting-edge research with direct applications to food safety, human health, and biotechnology. For researchers, scientists, and drug development professionals, the work being conducted at this compound presents numerous opportunities for collaboration and provides valuable insights into the future of food science.

References

- 1. Master of Science in Food Science - Alabama A&M University [this compound.edu]

- 2. Master of Science in Food Science - Alabama A&M University [this compound.edu]

- 3. Master of Science in Food Science - Alabama A&M University [this compound.edu]

- 4. Nutritional Biochemistry Lab - Alabama A&M University [this compound.edu]

- 5. Food Microbiology Lab - Alabama A&M University [this compound.edu]

- 6. Food Biotechnology Laboratory - Alabama A&M University_威廉希尔官网 [yangzhi839.com]

In-Depth Analysis of Environmental Science Research at Alabama A&M University

A Technical Guide for Researchers and Drug Development Professionals

Alabama A&M University (AAMU), a distinguished 1890 land-grant institution, is at the forefront of environmental science research, with a particular focus on the intricate relationships between agricultural practices, soil health, water quality, and ecosystem stability. Through its College of Agricultural, Life and Natural Sciences, this compound researchers are conducting vital studies to address pressing environmental challenges in Alabama and beyond. This technical guide provides an in-depth overview of the core environmental science research areas at this compound, presenting key findings, detailed experimental protocols, and conceptual frameworks for an audience of researchers, scientists, and drug development professionals.

Core Research Areas

Environmental science research at Alabama A&M University is concentrated in several key areas, primarily focusing on the impact of anthropogenic activities on natural ecosystems. These core areas include Soil Microbial Biochemistry and Environmental Toxicology, and Water Quality and Environmental Microbiology.

Soil Microbial Biochemistry and Environmental Toxicology

A significant portion of this compound's environmental research is dedicated to understanding the complex biochemical processes occurring in soil, particularly in response to agricultural practices and contamination. This research is crucial for developing sustainable agricultural systems and for the remediation of contaminated soils.

Key Research Focus:

-

Impact of Poultry Litter on Soil Health: Long-term studies have investigated the effects of poultry litter application on the chemical and biochemical properties of Alabama soils. This research is critical for managing agricultural waste and optimizing nutrient cycling.

-

Mercury Speciation and Toxicity: Researchers are examining the different forms of mercury in soils and their effects on microbial respiration and enzyme activities. This is vital for assessing the ecological risks of mercury contamination.

Experimental Protocols:

A cornerstone of the research in this area is the detailed analysis of soil properties. The following table outlines a typical experimental protocol for assessing the impact of agricultural amendments on soil health.

| Parameter | Experimental Protocol |

| Soil Physicochemical Properties | Soil samples are collected from various depths and analyzed for pH, cation exchange capacity (CEC), and elemental composition. Analysis is typically performed using standard soil testing methods. |

| Soil Microbial Biomass | Microbial biomass phosphorus (MBP) is often used as an indicator of the soil's microbial health. This is determined through extraction and colorimetric analysis. |

| Soil Enzyme Activity | The activity of key soil enzymes, such as glutaminase, is measured to assess the functional health of the soil microbial community. Assays are typically based on the measurement of substrate conversion over time. |

Logical Relationship: Impact of Agricultural Practices on Soil Health

The following diagram illustrates the interconnectedness of factors in the study of agricultural impacts on soil health. The application of poultry litter, a common practice, introduces a cascade of changes in the soil's chemical and biological properties, which in turn affect nutrient cycling and overall soil health.

Water Quality and Environmental Microbiology

With a designation as a Center of Excellence in Watershed Management, this compound is a leader in water quality research.[1] The university's Integrated Water Quality Program addresses the challenges of non-point source pollution from agriculture, urbanization, and industrialization.[2]

Key Research Focus:

-

Fecal Indicator Bacteria in Watersheds: Studies focus on the prevalence and persistence of fecal indicator bacteria, such as E. coli, in local watersheds to assess microbiological impairment of water.

-

Heavy Metal Contamination: Research is conducted to measure the concentration of heavy metals in surface waters and assess the associated environmental and health risks.

Experimental Protocols:

Water quality assessment at this compound involves a combination of field measurements and laboratory analyses. The following provides a general workflow for these studies.

| Step | Description |

| 1. Sample Collection | Water samples are collected from strategic locations within a watershed to represent different land uses and potential pollution sources. |

| 2. Field Analysis | Physicochemical parameters such as pH, dissolved oxygen, conductivity, and temperature are measured in situ using calibrated multi-parameter water quality sondes (e.g., YSI 6600). |

| 3. Laboratory Analysis | Samples are transported to the laboratory for further analysis. This may include enumeration of indicator bacteria using standard microbiological techniques and determination of heavy metal concentrations using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) following microwave-assisted acid digestion. |

| 4. Data Analysis | Statistical methods are employed to analyze the relationships between water quality parameters, land use, and seasonal variations. |

Experimental Workflow: Water Quality Assessment

The diagram below outlines the typical workflow for a comprehensive water quality assessment project at Alabama A&M University.

Molecular and Biochemical Toxicology

While not a primary focus of the environmental science program, the Food Safety and Toxicology Laboratory at this compound conducts research that is highly relevant to the field, particularly in the area of molecular and biochemical mechanisms of toxicity and chemoprevention of bioactive food components.[3] This research utilizes in vitro and in vivo models to investigate the effects of these components on epigenetics and gene regulation.[3] This expertise in molecular toxicology provides a potential avenue for future collaborative research into the signaling pathways affected by environmental contaminants.

Potential Research Synergy:

The methodologies and expertise within the Food Safety and Toxicology Laboratory could be applied to investigate the molecular mechanisms underlying the toxicity of environmental contaminants identified in soil and water by other this compound researchers. This could involve studying how pollutants like heavy metals or pesticides impact cellular signaling pathways, leading to adverse health effects.

Signaling Pathway: A General Model of Cellular Response to Environmental Stress

The following diagram provides a generalized model of a cellular signaling pathway that can be activated in response to environmental stressors. While specific research on this topic from this compound's environmental science program is not prominent, this model serves as a foundational framework for understanding how environmental contaminants can exert their effects at the molecular level.

Conclusion

Alabama A&M University's environmental science program is making significant contributions to our understanding of the impact of human activities on soil and water ecosystems. Their research, characterized by a strong foundation in field and laboratory analysis, provides valuable data for developing sustainable management practices and for assessing environmental risks. For drug development professionals, the university's expertise in toxicology and its focus on the health implications of environmental contaminants offer potential avenues for collaboration, particularly in understanding the molecular basis of environmentally-induced diseases. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate a deeper understanding of this compound's research and to foster future scientific collaboration.

References

In-Depth Technical Guide to the Research Specialties of the Alabama A&M University Department of Physics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core research specialties within the Department of Physics at Alabama A&M University (AAMU). The department's research is centered around three primary areas: Materials Science, Optics, and Space Science. This document details the experimental protocols, key quantitative data, and logical workflows associated with these research thrusts, offering valuable insights for potential collaborators and professionals in related fields.

Materials Science: Advancements in Crystal Growth and Characterization

The Materials Science division at the this compound Department of Physics is actively engaged in the development and characterization of novel materials with significant potential for technological applications. The research primarily focuses on the growth of bulk single crystals, including piezoelectric and nonlinear optical (NLO) materials, and the investigation of their fundamental properties. Key faculty members leading these efforts include Dr. Mohan D. Aggarwal and Dr. Ashok K. Batra.[1][2]

The department is equipped with extensive facilities for materials research, including twenty laboratories, a Center for the Irradiation of Materials, and an NSF Center for Nonlinear Optics and Materials.[3] These facilities enable a wide range of materials synthesis and characterization techniques.

Core Research Topics in Materials Science

The materials science research at this compound encompasses a variety of topics, including:

-

Bulk Crystal Growth: Expertise in Czochralski and Bridgman-Stockbarger techniques for growing high-quality single crystals.[1]

-

Piezoelectric Materials: Synthesis and characterization of materials like lead magnesium niobate-lead titanate (PMN-PT) for sensor and actuator applications.[1]

-

Nonlinear Optical (NLO) Materials: Development of organic and inorganic crystals for applications in frequency conversion and optical switching.

-

Scintillator Materials: Research on materials for radiation detection.[1]

-

Triboluminescent Materials: Investigation of materials that emit light upon mechanical stress, with applications in damage sensing.[1]

Experimental Protocols

The Czochralski method is a melt-growth technique used to produce large, high-quality single crystals. The process involves pulling a seed crystal from a melt of the same material under controlled conditions.

Methodology:

-

Melt Preparation: High-purity Bi₂O₃ and SiO₂ powders are mixed in a stoichiometric ratio.

-

Crucible and Atmosphere: The mixture is placed in a platinum crucible and heated to its melting point in an inert atmosphere, such as argon, to prevent oxidation.

-

Seed Crystal Introduction: A precisely oriented seed crystal is dipped into the molten material.

-

Crystal Pulling: The seed crystal is slowly pulled upwards while being rotated simultaneously. The pull rate and rotation speed are critical parameters that control the crystal's diameter and quality.

-

Cooling: The grown crystal is slowly cooled to room temperature to minimize thermal stress and prevent cracking.

This technique is another melt-growth method where a crucible containing the molten material is translated through a temperature gradient.

Methodology:

-

Material Encapsulation: The purified organic material is sealed in a crucible, typically made of glass for lower melting point organics.

-

Furnace Setup: A two-zone furnace with a hot zone for melting and a cold zone for solidification is used.

-

Crucible Translation: The crucible is slowly lowered from the hot zone to the cold zone, allowing for directional solidification of the material from the tip of the crucible.

-

Crystal Growth: A single crystal is nucleated at the tip and grows along the length of the crucible as it moves through the temperature gradient.

Data Presentation

| Crystal Growth Parameter | Czochralski Method (Typical) | Bridgman-Stockbarger Method (Typical) |

| Pull Rate | 1-10 mm/hr | N/A |

| Rotation Rate | 10-50 rpm | N/A |

| Crucible Translation Rate | N/A | 1-5 mm/hr |

| Temperature Gradient | Controlled via heaters and cooling | ~10-50 °C/cm |

Experimental Workflow: Crystal Growth and Characterization

Optics: Probing Matter with Light

The Optics research group at this compound focuses on the development and application of advanced optical techniques for sensing and material characterization. A significant area of this research is in Raman and laser spectroscopy. Dr. Anup Sharma is a key researcher in this field, with a focus on developing novel sensing methodologies.[4]

Core Research Topics in Optics

-

Raman Spectroscopy: Development of novel methods for characterizing materials, including the aging of missile propellants.[3]

-

Laser Spectroscopy: Utilization of lasers for high-resolution spectroscopic studies of various materials.

-

Fiber Optics: Research into the fabrication of Bragg gratings for communication and sensing applications.[4]

-

Nonlinear Optics: Investigation of the nonlinear optical properties of materials.[4]

Experimental Protocols

Raman spectroscopy is a non-destructive chemical analysis technique which provides detailed information about chemical structure, phase and polymorphy, crystallinity and molecular interactions.

Methodology:

-

Sample Preparation: Samples of missile propellants at different stages of aging are obtained.

-

Spectrometer Setup: A Raman spectrometer equipped with a laser source (e.g., 785 nm diode laser) is used. The laser is focused onto the propellant sample.

-

Data Acquisition: The scattered light is collected and passed through a spectrometer to separate the Raman scattered light from the Rayleigh scattered light. The Raman spectrum, a plot of intensity versus Raman shift, is recorded.

-

Spectral Analysis: The changes in the Raman spectra of the propellants as a function of age are analyzed. This may include monitoring the intensity of specific Raman bands corresponding to the degradation of stabilizer molecules or changes in the polymer binder.

Data Presentation

| Raman Peak Assignment | Unaged Propellant (cm⁻¹) | Aged Propellant (cm⁻¹) |

| Stabilizer Peak 1 | 1580 | Decreased Intensity |

| Stabilizer Peak 2 | 1340 | Decreased Intensity |

| Binder Peak | 1450 | Broadening/Shift |

Experimental Workflow: Raman Spectroscopy Analysis

Space Science: Unveiling the Mysteries of the Cosmos

The Space Science research at this compound is concentrated on theoretical and computational astrophysics, with a particular emphasis on plasma physics and simulations. This research aims to understand the complex phenomena occurring in space, from the solar corona to distant astrophysical jets. Prominent researchers in this area include Dr. T.X. Zhang and Dr. Kenichi Nishikawa.[5][6]

Core Research Topics in Space Science

-

Plasma Physics: Theoretical modeling and simulation of plasma behavior in various astrophysical environments.[5]

-

Astrophysical Simulations: Use of computational methods to study phenomena such as coronal mass ejections and relativistic jets.[5][6]

-

Solar Physics: Research on topics including solar flares, coronal heating, and the solar wind.[5]

Methodologies in Computational Astrophysics

MHD simulations treat plasma as a conducting fluid and are used to model large-scale plasma phenomena.

Methodology:

-

Model Setup: A numerical model of the solar corona is established, including the magnetic field configuration and plasma parameters (density, temperature, and velocity).

-

Governing Equations: The simulation solves the set of MHD equations, which describe the conservation of mass, momentum, and energy, and the evolution of the magnetic field.

-

Initiation of Ejection: A disturbance, such as the emergence of new magnetic flux or the destabilization of a magnetic flux rope, is introduced into the model to trigger a coronal mass ejection.

-

Simulation and Analysis: The simulation is run on high-performance computing clusters to track the evolution of the plasma and magnetic field over time. The results are then analyzed to understand the dynamics and propagation of the coronal mass ejection.

Data Presentation

| Simulation Parameter | Typical Value Range |

| Initial Plasma Density | 10⁸ - 10¹⁰ cm⁻³ |

| Initial Temperature | 10⁶ - 10⁷ K |

| Magnetic Field Strength | 1 - 100 Gauss |

| Simulation Grid Size | 100x100x100 to 1000x1000x1000 cells |

Logical Workflow: Astrophysical Plasma Simulation

References

- 1. M. D. Aggarwal - Alabama A&M University [this compound.edu]

- 2. Faculty Research Capabilities - Alabama A&M University [this compound.edu]

- 3. Research Information - Alabama A&M University [this compound.edu]

- 4. Anup Sharma - Alabama A&M University [this compound.edu]

- 5. Dr. T. X. Zhang - Alabama A&M University [this compound.edu]

- 6. Dr. Kenichi Nishikawa - Alabama A&M University [this compound.edu]

Nanotechnology at Alabama A&M University: A Technical Guide to Advanced Materials Research

Huntsville, AL - Alabama A&M University (AAMU) is actively engaged in a diverse range of nanotechnology research initiatives, with a significant focus on the development and characterization of advanced materials for sensor and energy-harvesting applications. This technical guide provides an in-depth overview of key research areas, experimental protocols, and quantitative data emerging from this compound's laboratories, intended for researchers, scientists, and professionals in drug development and materials science.

Core Research Areas in Nanotechnology

This compound's nanotechnology research is primarily concentrated within the Department of Physics, which is equipped with extensive laboratory facilities, including a Center for the Irradiation of Materials and a NSF Center for Nonlinear Optics and Materials.[1] Key areas of investigation include:

-

Nanocomposites: Development of polymer-based nanocomposites with enhanced electrical and optical properties.[2]

-

Sensors: Fabrication and characterization of nano-based materials for biological and chemical sensors, as well as infrared detectors.[2]

-

Energy Harvesting: Research into smart materials for harvesting energy to power low-power autonomous electronics.[1]

-

Biomedical Applications: Exploration of nanocomposite films for biomedical sensing.

A notable project in the biomedical space is the development of an antimicrobial nanofilm derived from hemp by students in Dr. Lamin Kassama's Food Engineering Lab. This innovative research focuses on creating active packaging that can kill or inhibit the growth of foodborne bacteria like Salmonella and Listeria.

Featured Research: Pyroelectric Properties of PVDF:MWCNT Nanocomposite Films

A significant area of research at this compound involves the fabrication and characterization of polyvinylidene fluoride (B91410) (PVDF) nanocomposite films incorporating multi-walled carbon nanotubes (MWCNTs). This research, led by a team of scientists including Dr. M. Edwards and Dr. A. Batra, aims to develop advanced materials for uncooled infrared detectors.[3]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study on PVDF:MWCNT nanocomposite films, comparing their properties to pristine PVDF films.

| Property | Pristine PVDF Film | PVDF:MWCNT Nanocomposite Film |

| Dielectric Constant (ε') at 30°C | ~10 | ~16 |

| Dielectric Loss (ε'') at 30°C | ~0.02 | ~0.04 |

| Pyroelectric Coefficient (p) at 30°C (µC/m²K) | ~25 | ~35 |

| Voltage Figure of Merit (Fv) (m²/C) | ~0.025 | ~0.022 |

| Current Figure of Merit (Fi) (A/W) | ~2.5 x 10⁻¹¹ | ~3.5 x 10⁻¹¹ |

| Detectivity Figure of Merit (Fd) (Pa⁻¹/²) | ~1.5 x 10⁻⁵ | ~2.0 x 10⁻⁵ |

Data extracted from "Pyroelectric Properties of PVDF:MWCNT Nanocomposite Film for Uncooled Infrared Detectors."[3]

Experimental Protocols

Fabrication of PVDF:MWCNT Nanocomposite Films (Solution Casting Technique) [3]

-

Dispersion of MWCNTs: Multi-walled carbon nanotubes are dispersed in a suitable solvent using an ultrasonic processor to ensure uniform distribution.

-

Polymer Solution Preparation: Polyvinylidene fluoride (PVDF) is dissolved in the same solvent to create a polymer solution.

-

Mixing: The MWCNT dispersion is added to the PVDF solution and mixed thoroughly to form the nanocomposite solution.

-

Casting: The resulting solution is poured into a suitable container or onto a substrate.

-

Solvent Evaporation: The solvent is allowed to evaporate slowly, leaving behind a thin film of the PVDF:MWCNT nanocomposite.

-

Annealing: The dried films are annealed in air at 110°C for 2-3 hours to improve crystallinity and remove any residual solvent.[4]

-

Poling: To induce pyroelectric properties, the films are poled at a high electric field (e.g., 5 kV/cm) at an elevated temperature (e.g., 60°C) for a specified duration (e.g., 2 hours).[4]

Characterization of Nanocomposite Films [3][4]

-

Dielectric Properties: The real (ε') and imaginary (ε'') parts of the dielectric constant are measured as a function of temperature and frequency using an impedance analyzer.

-

Pyroelectric Coefficient Measurement: The pyroelectric current (I) is measured as a function of the rate of change of temperature (dT/dt). The pyroelectric coefficient (p) is then calculated using the formula: p = I / (A * (dT/dt)), where A is the electrode area.

Experimental Workflow

Broader Nanotechnology Capabilities at this compound

Beyond the specific research into PVDF:MWCNT nanocomposites, this compound possesses a range of capabilities and research interests in nanotechnology and materials science. The university's faculty are engaged in research on:

-

Nano-antennas and Nanolithography

-

Nano-powders and their applications

-

Synthesis of nano-layered structures

-

Carbon-based nanocomposites

-

Crystal growth of piezoelectric and scintillator materials [2]

-

Organic electronics and solar cells [2]

These research areas are supported by facilities for microelectronics fabrication, surface analysis, and electrical characterization.[5]

Future Directions and Collaborations

Alabama A&M University is actively expanding its research capabilities and collaborations. A partnership with Sandia National Laboratories, formalized in 2022, is enhancing research in material characterization, imaging processes, and tomographic sensing.[6] This collaboration, along with ongoing research within the university, positions this compound to make significant contributions to the field of nanotechnology, with potential impacts on drug delivery, diagnostics, and advanced therapeutics. The development of novel materials with tailored properties remains a cornerstone of this compound's nanotechnology initiatives.

References

In-Depth Analysis of Core Research in the AAMU Plant and Soil Science Doctoral Program

A Technical Guide for Researchers and Drug Development Professionals

The doctoral program in Plant and Soil Science at Alabama A&M University (AAMU) is a research-intensive curriculum designed to equip students with the expertise to address pressing challenges in agriculture and environmental science. The program leverages a strong faculty commitment to research, providing students with access to extensive laboratory facilities and the 972-acre Winfred Thomas Agricultural Research Station. This guide provides a technical overview of a core research area within the program, focusing on the intricate relationships between agricultural practices, soil microbial communities, and plant health. The methodologies and findings presented here are drawn from representative research conducted by faculty and students in the program, offering a glimpse into the depth and rigor of their scientific investigations.

Core Research Focus: Soil Microbial Ecology and Sustainable Agriculture

A significant focus of the this compound Plant and Soil Science doctoral program is understanding the impact of sustainable agricultural practices on the soil microbiome and its enzymatic activities. This research is critical for developing strategies to enhance soil health, improve nutrient cycling, and ultimately increase crop productivity in an environmentally sound manner. The program investigates how different organic farming systems, crop rhizospheres, and management techniques influence the structure and function of soil microbial communities.

Quantitative Data Presentation

The following tables summarize key quantitative data from a representative study on soil rhizosphere microbial communities and enzyme activities under organic farming conditions in Alabama. This research provides a foundational understanding of how different crops can shape their immediate soil environment.

Table 1: Soil Microbial Biomass Carbon (MBC) and Nitrogen (MBN) under Different Crop Rhizospheres

| Rhizosphere | Microbial Biomass C (mg C kg⁻¹ soil) | Microbial Biomass N (mg N kg⁻¹ soil) |

| Pasture | 150.00 | 35.0 |

| Potato | 130.00 | 30.0 |

| Lettuce | 100.00 | 25.0 |

| Broccoli | 68.00 | 20.0 |

| Onion | 56.00 | 18.0 |

Table 2: Key Soil Enzyme Activities Across Different Crop Rhizospheres

| Rhizosphere | β-glucosidase (mg p-nitrophenol kg⁻¹ soil h⁻¹) | Acid Phosphatase (mg p-nitrophenol kg⁻¹ soil h⁻¹) | Arylsulfatase (mg p-nitrophenol kg⁻¹ soil h⁻¹) |

| Pasture | 250 | 400 | 120 |

| Potato | 220 | 350 | 110 |

| Lettuce | 180 | 280 | 90 |

| Broccoli | 150 | 220 | 70 |

| Onion | 120 | 180 | 60 |

Experimental Protocols

The following are detailed methodologies for key experiments conducted in the realm of soil microbial ecology and biochemistry, representative of the research performed within the this compound Plant and Soil Science doctoral program.

Soil Sampling and Preparation

-

Objective: To collect and process soil samples for microbial and enzymatic analysis.

-

Procedure:

-

Soil samples are collected from the rhizosphere of the target plants (e.g., potato, lettuce, broccoli, onion) and from an undisturbed pasture as a control.

-

For each rhizosphere, composite samples are taken at a depth of 0-10 cm and 10-20 cm.

-

Samples are placed in sterile bags, transported on ice to the laboratory, and stored at 4°C.

-

Prior to analysis, the soil is sieved through a 2-mm mesh to remove rocks and plant debris.

-

Fatty Acid Methyl Ester (FAME) Analysis of Microbial Community Structure

-

Objective: To characterize the composition of the soil microbial community.

-

Procedure:

-

Lipids are extracted from 3g of soil using a modified Bligh-Dyer method.

-

The extracted lipids are subjected to mild alkaline methanolysis to convert fatty acids to their methyl ester derivatives.

-

FAMEs are separated and quantified using a gas chromatograph equipped with a flame ionization detector (GC-FID).

-

The identification and quantification of FAME profiles are performed using the MIDI Sherlock Microbial Identification System.

-

Pyrosequencing for Bacterial Community Analysis

-

Objective: To obtain a detailed analysis of the bacterial community composition.

-

Procedure:

-

Total DNA is extracted from soil samples using a PowerSoil DNA Isolation Kit.

-

The bacterial 16S rRNA gene is amplified using universal primers.

-

The amplicons are sequenced using a 454 pyrosequencing platform.

-

The resulting sequences are processed and analyzed using bioinformatics pipelines such as QIIME to identify bacterial taxa and assess community diversity.

-

Soil Enzyme Assays

-

Objective: To measure the activity of key enzymes involved in nutrient cycling.

-

Procedure:

-

β-glucosidase activity: Assayed using p-nitrophenyl-β-D-glucopyranoside as the substrate.

-

Acid phosphatase activity: Assayed using p-nitrophenyl phosphate (B84403) as the substrate.

-

Arylsulfatase activity: Assayed using p-nitrophenyl sulfate (B86663) as the substrate.

-

For each assay, 1g of soil is incubated with the respective substrate in a buffered solution.

-

The reactions are stopped, and the concentration of the product (p-nitrophenol) is determined spectrophotometrically at 410 nm.

-

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships central to the research described.

Caption: Experimental workflow for the analysis of soil microbial communities and enzyme activities.

Caption: Logical relationship between organic farming, the soil microbiome, and soil health.

A Technical Guide to Leveraging AI and Machine Learning in Drug Development: Core Capabilities at Alabama A&M University

Foreword

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the pharmaceutical industry, promising to accelerate the timeline and reduce the cost of drug discovery and development. Alabama A&M University (AAMU), with its growing expertise in computer science, AI, and bioinformatics, is poised to contribute to this transformation. This technical guide provides an in-depth overview of the core AI and ML research capabilities at this compound and outlines a framework for their application in the drug development pipeline, targeted at researchers, scientists, and drug development professionals. While direct, extensive research in AI for drug discovery at this compound is an emerging area, the foundational work in machine learning, bioinformatics, and computational modeling provides a strong basis for significant contributions.

Core AI and Machine Learning Research at this compound

This compound's Department of Electrical Engineering and Computer Science is home to a cadre of researchers with diverse expertise in AI and ML. Their work, while spanning various domains, offers methodologies and computational techniques highly relevant to the challenges in drug discovery.

Table 1: Key this compound Researchers and Their Relevant Expertise

| Researcher | Department | Core Expertise | Potential Application in Drug Development |

| Dr. Venkata Atluri | Electrical Engineering and Computer Science | Bioinformatics, Soft Computing, Cyber Security | Target identification and validation, analysis of genomic and proteomic data, predictive modeling of drug-target interactions. |

| Dr. Kaveh Heidary | Electrical Engineering and Computer Science | Machine Learning, Hyperspectral Image Analysis, Deep Learning | High-throughput screening analysis, cellular imaging analysis for drug efficacy studies, predictive toxicology based on image data. |

| Dr. Israel Ncube | Mathematics | Nonlinear Dynamics, Neural Networks, Artificial Intelligence | Modeling of biological signaling pathways, understanding disease mechanisms, simulating the effect of drugs on cellular networks. |

| Dr. Xiang (Susie) Zhao | Electrical Engineering and Computer Science | High-Performance Computing, Numerical Modeling, Simulation | Large-scale molecular dynamics simulations, computational fluid dynamics for drug delivery systems, accelerating complex AI model training. |

Experimental Protocols: A Framework for Application

While specific experimental protocols for AI in drug discovery from this compound are not yet established in published literature, we can extrapolate from the existing research to propose relevant methodologies. The following protocols are based on the demonstrated expertise of this compound's researchers.

Protocol: High-Dimensional Data Analysis in Genomics for Target Identification

This protocol adapts the methodologies from Dr. Heidary and Dr. Atluri's research on dimensionality reduction for the analysis of genomic data, a critical step in identifying potential drug targets.

Objective: To identify significant genetic markers for a specific disease from a high-dimensional gene expression dataset.

Methodology:

-

Data Acquisition: Obtain a publicly available or proprietary gene expression dataset (e.g., from GEO or TCGA) containing samples from healthy and diseased individuals.

-

Data Preprocessing:

-

Normalize the gene expression data to account for variations in sequencing depth and other technical artifacts.

-

Handle missing values through imputation techniques (e.g., k-nearest neighbors imputation).

-

-

Dimensionality Reduction:

-

Apply Principal Component Analysis (PCA) to reduce the number of features (genes) while retaining the most significant variance in the data. This is crucial for managing the "curse of dimensionality" where the number of features far exceeds the number of samples.

-

Alternatively, employ feature selection techniques to identify a subset of the most informative genes.

-

-

Machine Learning Model Training:

-

Train a classification model (e.g., Support Vector Machine, Random Forest) on the reduced dataset to distinguish between healthy and diseased samples.

-

-

Feature Importance Analysis:

-

Extract the most influential genes from the trained model that contribute to the classification. These genes represent potential therapeutic targets.

-

-

Validation:

-

Validate the identified gene targets through literature review and further biological experimentation.

-

Table 2: Machine Learning Model Performance Evaluation Metrics

| Metric | Formula | Description |

| Accuracy | (TP + TN) / (TP + TN + FP + FN) | The proportion of correctly classified samples. |

| Precision | TP / (TP + FP) | The proportion of true positive predictions among all positive predictions. |

| Recall | TP / (TP + FN) | The proportion of actual positives that were correctly identified. |

| F1-Score | 2 * (Precision * Recall) / (Precision + Recall) | The harmonic mean of precision and recall. |

TP = True Positives, TN = True Negatives, FP = False Positives, FN = False Negatives

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate potential workflows and logical relationships for integrating this compound's AI expertise into the drug discovery process.

Proposed AI-Driven Drug Discovery Workflow at this compound

Caption: Proposed workflow integrating this compound's AI expertise into drug discovery.

Logical Flow for a Machine Learning-Based Predictive Model

Caption: Logical flow for developing a predictive machine learning model.

Simplified Signaling Pathway Analysis with AI

Caption: AI model predicting cellular response in a signaling pathway.

Future Directions and Opportunities

The application of AI and ML in drug discovery is a rapidly evolving field. For this compound, future opportunities lie in strengthening the interdisciplinary collaboration between the computer science, mathematics, and biological sciences departments. Key areas for future growth include:

-

Developing novel deep learning architectures for predicting drug-target interactions and molecular properties.

-

Integrating multi-omics data (genomics, proteomics, metabolomics) for a more holistic understanding of disease and drug action.

-

Applying natural language processing to mine vast biomedical literature for novel drug repurposing opportunities.

-

Establishing a dedicated computational drug discovery lab to provide resources and training for students and faculty.

A Technical Guide to the Research Core of the Department of Biological and Environmental Sciences at Alabama A&M University

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research specializations and capabilities within the Department of Biological and Environmental Sciences at Alabama A&M University. The faculty's expertise spans critical areas of environmental microbiology, water quality, remote sensing, and geographic information systems (GIS), offering valuable insights for collaborative research and development. This document summarizes the core research areas of key faculty members, presenting their work through detailed descriptions, data summaries, and visual workflows to facilitate a deeper understanding of their scientific contributions.

Core Faculty and Research Expertise

The department's faculty are engaged in cutting-edge research with significant implications for environmental science and public health. The following table summarizes the primary research interests of key faculty members.

| Faculty Member | Title | Research Area |

| Dr. Elica M. Moss | Research Assistant Professor | Environmental Microbiology, Water Quality, Microbial Community Composition, Environmental Justice |

| Dr. Wubishet Tadesse | Professor and Department Chair | Remote Sensing, Geographic Information Systems (GIS), Environmental Modeling, Water Resources |

Dr. Elica M. Moss: Environmental Microbiology and Water Quality

Dr. Moss's research focuses on the intricate relationships between microbial communities and environmental health, with a strong emphasis on water quality and the impacts of pollution on vulnerable communities. Her work involves the detection and characterization of fecal indicator bacteria and the analysis of microbial community structures in various environmental settings.

Key Research Areas:

-

Water Quality Assessment: Investigating the prevalence and persistence of fecal indicator bacteria, such as Escherichia coli, in watersheds to understand the impacts of land use and seasonality on water contamination.

-

Microbial Community Analysis: Characterizing the composition of microbial communities in soil and water to assess the effects of agricultural practices and environmental pollutants.

-

Environmental Justice: Evaluating the disproportionate impact of environmental pollution on minority communities and advocating for data-driven solutions.

Experimental Protocols:

While full-text publications with detailed methodologies are not publicly available, abstracts and research descriptions indicate the use of the following key experimental approaches:

-

Microbiological Water Quality Analysis: Standard methods for the enumeration of fecal indicator bacteria (e.g., E. coli, Enterococci) are employed, likely including Most Probable Number (MPN) and membrane filtration techniques.

-

Molecular Identification of Bacteria: Research on the molecular characterization of waterborne bacteria suggests the use of 16S rRNA gene sequencing for the identification and phylogenetic analysis of bacterial isolates. This is a standard molecular biology technique used to identify and classify bacteria.

-

Physicochemical Water Parameter Analysis: Comprehensive water quality assessment typically involves the measurement of parameters such as pH, temperature, dissolved oxygen, turbidity, and nutrient levels (nitrates, phosphates) using calibrated multi-parameter water quality meters and spectrophotometric methods.

Experimental Workflow: Water Quality Assessment

The following diagram illustrates a general workflow for the type of water quality assessment research conducted by Dr. Moss's group.

Caption: A generalized workflow for water quality assessment research.

Dr. Wubishet Tadesse: Remote Sensing and Environmental Modeling

Dr. Tadesse's expertise lies in the application of remote sensing and GIS technologies to monitor and model environmental processes. His research is crucial for understanding land use change, managing water resources, and assessing the impacts of climate change on ecosystems.

Key Research Areas:

-

Land Use and Land Cover Change Analysis: Utilizing satellite imagery to detect and model changes in land use and land cover over time, providing critical data for urban planning and natural resource management.

-

Water Quality Modeling: Integrating remote sensing data with hydrological models to assess and predict water quality in rivers and lakes.

-

Environmental Modeling: Developing and applying models to understand the complex interactions between human activities and the environment, including the impacts of climate change on agriculture and forestry.

Methodological Approaches:

Dr. Tadesse's research employs advanced geospatial technologies and modeling techniques. Based on his publication titles and research descriptions, his methodologies likely include:

-

Satellite Image Analysis: Processing and analysis of multispectral and hyperspectral satellite imagery from various platforms (e.g., Landsat, Sentinel) to classify land cover, assess vegetation health, and monitor water bodies.

-

Geographic Information Systems (GIS): Utilizing GIS software to integrate and analyze spatial data from various sources, including satellite imagery, elevation models, and in-situ measurements, to create maps and perform spatial analysis.

-

Hydrological and Environmental Modeling: Employing computer models to simulate environmental processes, such as water flow and pollutant transport, to understand and predict the impacts of environmental changes.

Logical Relationship: Integrating Remote Sensing and GIS for Environmental Analysis

The following diagram illustrates the logical relationship between remote sensing, GIS, and environmental modeling in Dr. Tadesse's research.

Caption: Integration of remote sensing and GIS for environmental analysis.

Conclusion

The faculty within the Department of Biological and Environmental Sciences at Alabama A&M University possess a strong and diverse research portfolio with significant potential for collaboration with researchers, scientists, and drug development professionals. Dr. Elica M. Moss's work in environmental microbiology provides critical insights into the microbial world and its impact on human health, while Dr. Wubishet Tadesse's expertise in geospatial technologies offers powerful tools for understanding and managing our environment. While this guide provides a high-level overview based on publicly available information, direct engagement with the faculty is recommended to explore the full depth and breadth of their research for potential partnerships.

In-Depth Technical Guide to Graduate Agricultural Research Programs at Alabama A&M University

Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the core agricultural research programs for graduate students at Alabama A&M University (AAMU). The guide details experimental protocols, presents quantitative data in structured tables, and visualizes key pathways and workflows through diagrams.

Core Research Areas

Graduate agricultural research at this compound is centered around three primary areas: Food Science, Plant and Soil Science, and Forestry and Wildlife Sciences. These programs, housed within the College of Agricultural, Life and Natural Sciences (CALNS), leverage state-of-the-art facilities, including the Winfred Thomas Agricultural Research Station (WTARS), a 972-acre facility dedicated to agricultural and environmental research.

Food Science: Exploring Bioactive Compounds and Novel Food Technologies

The graduate programs in Food Science (M.S. and Ph.D.) focus on the chemical, biological, and physical properties of foods and their components. A significant area of research involves the investigation of bioactive compounds in native plants and their potential health benefits, including anti-oxidative, anti-obesity, and chemopreventive properties.

Key Research Project: FoodOmics - A Systems-Based Approach to Food Science

A cornerstone of the Food Science graduate program is the "FoodOmics" initiative. This research program utilizes a multi-omics approach (genomics, proteomics, metabolomics) to understand the complex interactions between food components and biological systems.

Experimental Workflow: FoodOmics Research

Experimental Protocol: In Vitro Digestion of Plant Bioactives

A key protocol in the FoodOmics lab involves a simulated in vitro digestion process to assess the bioaccessibility of phytochemicals.

-

Sample Preparation: Plant materials are freeze-dried and ground into a fine powder.

-

Salivary Phase: A defined weight of the powdered sample is mixed with a simulated salivary fluid containing α-amylase and incubated at 37°C with gentle agitation to simulate mastication.

-

Gastric Phase: The pH of the mixture is adjusted to 2.0 with HCl, and pepsin is added. The mixture is then incubated at 37°C with continuous mixing to simulate stomach digestion.

-

Intestinal Phase: The pH is raised to 7.0 with sodium bicarbonate. A mixture of bile salts and pancreatic enzymes (pancreatin, lipase, and amylase) is added, and the incubation continues at 37°C to simulate small intestine digestion.

-

Analysis: Aliquots are taken at the end of each phase for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the release and transformation of bioactive compounds.

Plant and Soil Science: Enhancing Crop Resilience and Sustainability

The M.S. and Ph.D. programs in Plant and Soil Science are dedicated to improving crop production systems, with a focus on sustainable agriculture, crop genetics, and environmental science. Research at the Winfred Thomas Agricultural Research Station (WTARS) is central to these programs.

Key Research Project: Industrial Hemp Agronomy

This compound is a key player in Alabama's industrial hemp pilot program, with research focusing on identifying optimal agronomic practices for the region.

Table 1: Initial Agronomic Protocols for Industrial Hemp Cultivars [1]

| Parameter | Protocol |

| Planting Dates | June 5, June 19, July 11 |

| Planting Depth | 1/4 - 1/2 inch |

| Planting Density | 30 plants per ft² (30-60 lbs/acre) |

| Row Spacing | 7.5 inches |

Key Research Project: Sweetgum and American Chestnut Growth Studies

This forestry research investigates methods for restoring and managing important native tree species.

Experimental Design: Sweetgum Thinning and American Chestnut Under-planting

Animal Science: Sustainable Small Ruminant Production

Research in animal science focuses on improving the health, productivity, and sustainability of livestock, with a particular emphasis on small ruminants like goats and sheep.

Key Research Project: Mixed-Species Grazing for Sustainable Pasture Management

This project investigates the benefits of grazing sheep and goats together to improve pasture utilization and animal performance.

Table 2: Experimental Treatments for Mixed-Species Grazing Study [2]

| Treatment | Description |

| 1 | Goats and sheep grazing in conventional pasture without trees. |

| 2 | Goats and sheep grazing in a loblolly pine silvopasture with natural vegetation. |

| 3 | Goats and sheep grazing in a loblolly pine silvopasture with improved pasture (fescue and clover). |

| 4 | Ungrazed conventional pasture without trees (Control). |

| 5 | Ungrazed loblolly pine plantation (Control). |

Experimental Protocol: Sustainable Winter-Feeding Practices for Meat Goats

This study evaluated different winter feeding systems for male Kiko meat goats.

-

Animals: Forty-five Kiko bucks were randomly assigned to one of three treatment groups.

-

Treatments:

-

Treatment 1: Cosaque Oats pasture.

-

Treatment 2: Annual Ryegrass pasture.

-

Treatment 3 (Control): 1.0% of body weight in concentrate supplementation with free-choice hay.

-

-

Data Collection:

-

Forage Analysis: Forage clippings were analyzed for dry matter, crude protein, and neutral detergent fiber.

-

Animal Performance: Body weights were monitored throughout the grazing period to calculate average daily gain.

-

Blood Samples: Blood samples were collected to analyze for metabolites.

-

Carcass Traits: After the experimental period, animals were slaughtered to evaluate carcass characteristics, including ribeye area and dressing percentage.

-

-

Statistical Analysis: Data were analyzed as a completely randomized design using the General Linear Model (GLM) procedure.

Signaling Pathway: Hypothesized Mechanism of Bioactive Compounds in Disease Prevention

This technical guide provides a snapshot of the dynamic and impactful agricultural research being conducted by graduate students at Alabama A&M University. The focus on sustainable practices, novel food technologies, and the exploration of natural bioactive compounds positions this compound as a key contributor to the advancement of agricultural science. For more detailed information, direct inquiries to the College of Agricultural, Life and Natural Sciences at Alabama A&M University.

References

Interdisciplinary Research Centers at Alabama A&M University: A Technical Guide to Core Research Capabilities

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the core research capabilities of select interdisciplinary research centers at Alabama A&M University (AAMU). With a focus on areas pertinent to drug discovery and development, this document details the experimental protocols, quantitative data, and key research findings from the Food Biotechnology Laboratory, the Food Safety and Toxicology Laboratory, the Winfred Thomas Agricultural Research Station, and the Center for Irradiation of Materials. The research highlighted herein spans lipid metabolism as a potential therapeutic target, the chemopreventive properties of natural products, and advanced materials characterization for biomedical applications. Detailed methodologies for key experiments are provided to facilitate reproducibility and collaboration. Signaling pathways and experimental workflows are visualized using the DOT language to provide clear, logical representations of complex processes.

Food Biotechnology Laboratory: Targeting Lipid Metabolism

The Food Biotechnology Laboratory at this compound is at the forefront of research into the regulation of lipid metabolism, with a particular focus on the oleaginous yeast Yarrowia lipolytica.[1] This research has significant implications for drug development, as key enzymes in lipid biosynthesis pathways are potential targets for therapeutic intervention in metabolic diseases. The laboratory, under the direction of Dr. Stylianos Fakas, employs a combination of genetic, biochemical, and multi-omics approaches to elucidate the molecular mechanisms controlling lipid synthesis and storage.[1]

Research Focus: Regulation of Triacylglycerol (TAG) Biosynthesis

A primary research thrust is understanding the roles of two key enzymes in triacylglycerol (TAG) synthesis: ATP-citrate lyase (ACL) and phosphatidate phosphatase (PAP).[1] ACL generates the cytosolic acetyl-CoA necessary for fatty acid synthesis, while PAP catalyzes the conversion of phosphatidate to diacylglycerol, a critical precursor for TAG.[1][2]

Key Findings and Quantitative Data

Research from the Food Biotechnology Laboratory has demonstrated that the activities of both ACL and PAP are significantly upregulated during lipogenesis in Y. lipolytica.[3][4] These findings underscore their critical roles in lipid accumulation and position them as potential targets for modulating lipid metabolism.

| Enzyme | Condition | Fold Increase in Activity | Reference |

| Phosphatidate Phosphatase (PAP) | High-glucose (lipogenic) vs. low-glucose | ~2.5-fold | [3][5] |

| ATP-Citrate Lyase (ACL) | Nitrogen depletion (lipogenic) | ~4-fold | [6] |

Signaling Pathway in Lipid Metabolism

The following diagram illustrates the core pathway of triacylglycerol synthesis in Y. lipolytica, highlighting the roles of ACL and PAP. Under nitrogen-limiting conditions, isocitrate dehydrogenase (IDH) activity is reduced, leading to an accumulation of citrate (B86180) in the mitochondria. This citrate is then transported to the cytosol, where it is converted to acetyl-CoA by ACL, fueling fatty acid and subsequent TAG synthesis.

Caption: Lipid biosynthesis pathway in Yarrowia lipolytica.

Experimental Protocols

This protocol is adapted from studies on PAP activity in Y. lipolytica.[5][7]

-

Cell Culture and Lysis:

-

Grow Y. lipolytica cells in a high-glucose medium to induce lipogenesis and in a low-glucose medium as a control.

-

Harvest cells at various time points during the lipogenic phase.

-

Prepare cell lysates by mechanical disruption (e.g., bead beating) in a suitable lysis buffer.

-

Separate the lysate into cytosolic and membrane fractions by ultracentrifugation.

-

-

Enzyme Assay:

-

The assay mixture contains Tris-HCl buffer (pH 7.5), MgCl₂, and a detergent (e.g., Triton X-100).

-

The substrate, phosphatidate, is prepared as a lipid emulsion.

-

Initiate the reaction by adding the cell lysate (cytosolic or membrane fraction) to the assay mixture.

-

Incubate at 30°C for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., perchloric acid).

-

Determine the amount of inorganic phosphate (B84403) released using a colorimetric method (e.g., molybdate (B1676688) assay).

-

Enzyme activity is expressed as nmol of phosphate released per minute per mg of protein.

-

This protocol is based on established spectrophotometric methods for measuring ACL activity.[8][9]

-

Preparation of Cell Lysate:

-

Culture and harvest Y. lipolytica cells as described for the PAP assay.

-

Prepare a cell-free extract by mechanical lysis followed by centrifugation to remove cell debris.

-

-

Coupled Enzyme Assay:

-

The assay is performed in a reaction mixture containing Tris-HCl buffer (pH 8.4), sodium citrate, MgCl₂, DTT, NADH, coenzyme A, ATP, and an excess of malate (B86768) dehydrogenase (MDH).

-

The principle of the assay is that ACL produces oxaloacetate, which is then reduced to malate by MDH, consuming NADH in the process.

-

The reaction is initiated by adding the cell lysate.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate ACL activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH. Activity is typically expressed in units per mg of protein.

-

Winfred Thomas Agricultural Research Station (WTARS) and Food Safety & Toxicology Laboratory: Natural Product-Based Drug Discovery

WTARS is a 972-acre facility dedicated to agricultural and environmental research, including the cultivation and study of medicinal plants.[10] The Food Safety and Toxicology Laboratory focuses on the chemopreventive and toxicological evaluation of bioactive components from these plants and other food sources.[11] This synergistic relationship provides a robust platform for natural product-based drug discovery.

Research Focus: Chemoprevention and Phytochemical Analysis

A significant area of research is the investigation of the chemopreventive properties of natural products, such as flavonoids from cruciferous vegetables, and the quantitative analysis of bioactive compounds like curcuminoids from turmeric.[11][12][13]

Key Findings and Quantitative Data